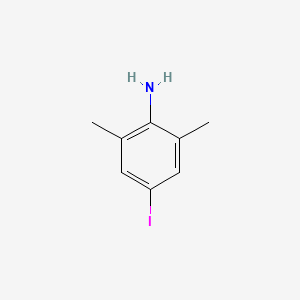

4-碘-2,6-二甲基苯胺

描述

4-Iodo-2,6-dimethylaniline is an intermediate in organic synthesis and pharmaceutical intermediate, which can be used in laboratory research and pharmaceutical synthesis process . It manifests as an off-white to yellow crystalline powder .

Synthesis Analysis

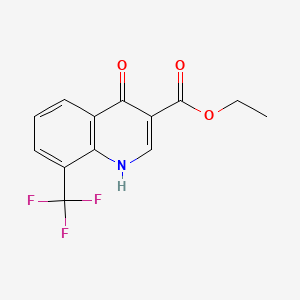

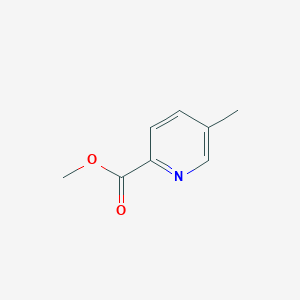

The synthesis of 2,6-dimethyl-4-iodoaniline is described in several papers. It can be easily obtained using an aromatic iodination reaction with molecular iodine . The desired products were isolated in nearly quantitative yields after a simple extraction .Molecular Structure Analysis

The molecular formula of 4-Iodo-2,6-dimethylaniline is C8H10IN .Chemical Reactions Analysis

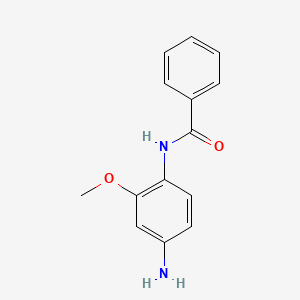

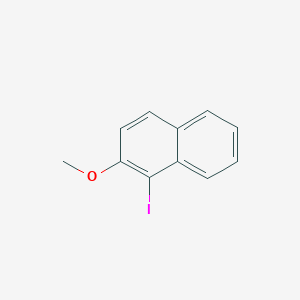

4-Iodo-2,6-dimethylaniline can be prepared by reacting iodine, ethyl acetate, and acetic acid in the presence of SPC and then heated with 2,6-dimethylaniline at 45-50℃ for 1 hour . It can also react with 1-Naphthaldehyde to form an intermediate .Physical and Chemical Properties Analysis

4-Iodo-2,6-dimethylaniline is a solid . Its molecular weight is 247.08 . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学研究应用

医药化学:生物活性分子的合成

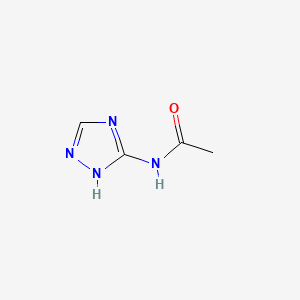

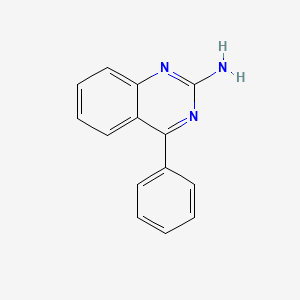

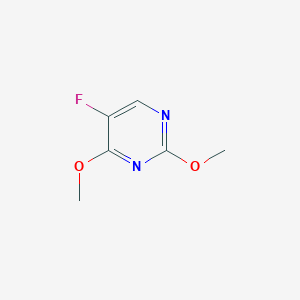

4-碘-2,6-二甲基苯胺:是一种合成多种生物活性分子的宝贵中间体。其碘部分是用于交叉偶联反应的反应位点,而交叉偶联反应是构建复杂药物的关键。 例如,它可用于合成具有广泛生物活性的嘧啶衍生物,包括抗肿瘤、抗菌和心血管作用 .

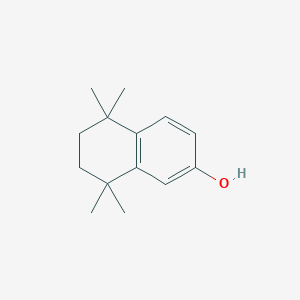

材料科学:先进聚合物合成

在材料科学中,4-碘-2,6-二甲基苯胺作为合成具有特定电子特性的聚合物的构件。 这些聚合物可用于制造用于电子设备的导电材料或作为光伏电池的一部分 .

催化剂配体设计

该化合物在催化剂配体设计中也起着重要作用。 它可以被修饰以产生促进各种催化反应的配体,提高反应速率和选择性,这对工业化学过程至关重要 .

有机合成:杂环的构件

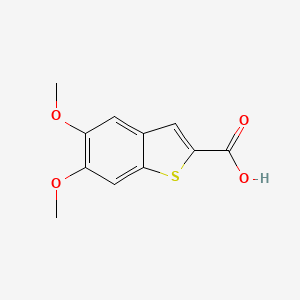

4-碘-2,6-二甲基苯胺:用于合成杂环化合物,例如苯并噻唑。 这些杂环由于其生物学和化学性质而对药物和农用化学品很重要 .

作用机制

Target of Action

4-Iodo-2,6-dimethylaniline is primarily used as a building block in synthetic chemistry . It doesn’t have a specific biological target, but its chemical properties make it a valuable tool in the synthesis of various complex organic compounds.

Mode of Action

The compound is often used in aromatic iodination reactions . In these reactions, the iodine atom on the 4-Iodo-2,6-dimethylaniline molecule can form bonds with other molecules, facilitating the synthesis of more complex structures .

Pharmacokinetics

Like other aromatic amines, it is likely to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body, metabolized in the liver, and excreted in urine .

Action Environment

The action of 4-Iodo-2,6-dimethylaniline is influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the reactions involving this compound can be sensitive to temperature, solvent, and the presence of other reagents .

安全和危害

未来方向

属性

IUPAC Name |

4-iodo-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJSUOOEBCCLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299250 | |

| Record name | 4-Iodo-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4102-53-8 | |

| Record name | 4-Iodo-2,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4102-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 128900 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004102538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4102-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodo-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-iodo-2,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

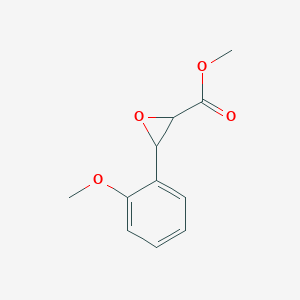

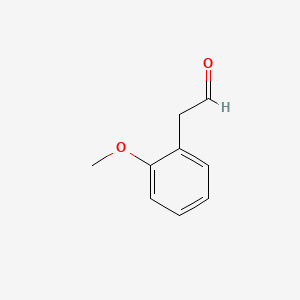

Synthesis routes and methods

Procedure details

Q1: What is the structure of 4-Iodo-2,6-dimethylaniline and how is it characterized?

A1: 4-Iodo-2,6-dimethylaniline (C8H10IN) is an aromatic amine. [, ] It is characterized by a benzene ring with an amine group (-NH2) at position 1, an iodine atom (I) at position 4, and two methyl groups (-CH3) at positions 2 and 6. [, ] The structure has been confirmed using various techniques, including melting point determination, infrared spectroscopy (IR), and 1H nuclear magnetic resonance spectroscopy (1HNMR). [, ] Additionally, X-ray crystallography revealed that the iodine, nitrogen, and methyl carbon atoms all lie in the plane of the benzene ring. []

Q2: How is 4-Iodo-2,6-dimethylaniline synthesized?

A2: 4-Iodo-2,6-dimethylaniline can be synthesized by reacting 2,6-dimethylaniline with iodine in ethyl acetate, using sodium percarbonate as the oxidant. [] This reaction is typically carried out at a temperature of 45-50 °C for 1 hour and yields around 42.5% of the desired product. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)